molecular formula C7H15N B184581 4,4-Dimethylpiperidine CAS No. 4045-30-1

4,4-Dimethylpiperidine

Cat. No. B184581
CAS RN: 4045-30-1
M. Wt: 113.2 g/mol
InChI Key: IECMOFZIMWVOAS-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidine is a chemical compound with the CAS Number: 4045-30-1 . It has a molecular weight of 113.2 and its molecular formula is C7H15N . It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .


Synthesis Analysis

While specific synthesis methods for 4,4-Dimethylpiperidine were not found, piperidine derivatives, which include 4,4-Dimethylpiperidine, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their synthesis has long been widespread .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 .


Chemical Reactions Analysis

Piperidines, including 4,4-Dimethylpiperidine, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4,4-Dimethylpiperidine is a liquid at room temperature . It has a boiling point of 145-146℃, a density of 0.803±0.06 g/cm3 (20 ºC 760 Torr), and a refractive index of 1.4489 (589.3 nm 25℃) . The flash point is 24.9±16.5℃ .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

4,4-Dimethylpiperidine: is a valuable building block in the synthesis of bioactive piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Applications

In pharmacology, 4,4-Dimethylpiperidine derivatives have been explored for their potential as therapeutic agents. They are involved in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety, which is a common feature in FDA-approved drugs .

Anticancer Agents

Piperidine derivatives, including those derived from 4,4-Dimethylpiperidine , show promise as anticancer agents. They have been utilized in various studies to explore their efficacy in inhibiting cancer cell growth and metastasis .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make 4,4-Dimethylpiperidine a significant contributor to the development of new treatments in these areas. Its derivatives have been tested against a range of microbial and fungal pathogens .

Analgesic and Anti-inflammatory Uses

Due to its structural features, 4,4-Dimethylpiperidine is used in creating compounds with analgesic and anti-inflammatory properties. These compounds are being investigated for their effectiveness in pain relief and reducing inflammation .

Neurological Disorders Treatment

Derivatives of 4,4-Dimethylpiperidine are being studied for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic agents. The piperidine nucleus plays a pivotal role in the production of drugs for these conditions .

Antihypertensive and Cardiovascular Applications

The piperidine nucleus, including derivatives of 4,4-Dimethylpiperidine , is being explored for its use in antihypertensive and cardiovascular drugs. These compounds may offer new avenues for treating hypertension and related cardiovascular diseases .

Chemical Synthesis and Organic Reactions

4,4-Dimethylpiperidine: can act as a safer alternative for piperidine in organic reactions, especially at higher temperatures. Its thermal stability and broad liquid range temperature make it suitable for various chemical syntheses .

Safety and Hazards

4,4-Dimethylpiperidine is classified as a dangerous substance . It has the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, indicating that it causes severe skin burns and eye damage .

Future Directions

Piperidines, including 4,4-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the potential applications of 4,4-Dimethylpiperidine in the pharmaceutical industry .

properties

IUPAC Name

4,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECMOFZIMWVOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193465
Record name Piperidine, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpiperidine

CAS RN

4045-30-1
Record name 4,4-Dimethylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=4045-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4,4-dimethyl-
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Record name Piperidine, 4,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,4-Dimethylpiperidine-2,6-dione interact with trimethoprim to form cocrystals?

A1: 4,4-Dimethylpiperidine-2,6-dione interacts with trimethoprim through a network of three hydrogen bonds. [, ] Specifically, the imide group of 4,4-Dimethylpiperidine-2,6-dione forms one N-H...N hydrogen bond and two N-H...O hydrogen bonds with the pyrimidine ring of trimethoprim. [, ] This arrangement creates a stable ADA/DAD pattern, where A represents a hydrogen bond acceptor and D represents a hydrogen bond donor. [, ] This specific interaction pattern is crucial for the formation and stability of the cocrystal structure.

Q2: What is the impact of the 4,4-dimethyl substitution on the cocrystal formation of piperidine-2,6-dione with trimethoprim?

A2: While both piperidine-2,6-dione and its 4,4-dimethyl derivative can form cocrystals with trimethoprim via the same three-hydrogen bond motif, the added methyl groups influence the overall crystal packing. [, ] These structural differences might lead to variations in physicochemical properties like solubility or stability between the two cocrystals, although the provided research does not delve into these specific aspects. Further investigation is needed to fully understand the influence of the dimethyl substitution on the cocrystal properties.

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